2-(4-Chlorobutyryl)naphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H13ClO |
|---|---|
Molecular Weight |
232.70 g/mol |
IUPAC Name |
4-chloro-1-naphthalen-2-ylbutan-1-one |
InChI |
InChI=1S/C14H13ClO/c15-9-3-6-14(16)13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10H,3,6,9H2 |
InChI Key |
BKRIOLJJPMBRPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCCCl |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 2 4 Chlorobutyryl Naphthalene
Reactions of the Butyryl Moiety
The 4-chlorobutyryl side chain is the primary site for transformations involving the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is centered around the electrophilic nature of the carbon bearing the chlorine atom and the adjacent carbonyl group.
Nucleophilic Substitution Reactions Involving the Chlorobutane Chain
The terminal chlorine atom on the butyryl chain of 2-(4-chlorobutyryl)naphthalene serves as a leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups. The general mechanism involves the attack of a nucleophile on the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. Such reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures.
The versatility of this reaction is demonstrated by the variety of nucleophiles that can be employed, including amines, alkoxides, and cyanides, leading to the corresponding amines, ethers, and nitriles. These transformations are often crucial steps in the synthesis of pharmacologically active compounds and other functional materials. The study of nucleophilic substitution on similar systems, such as 1-methoxy-2-(diphenylphosphinyl)naphthalene, has shown that the naphthalene (B1677914) core can influence the reactivity and outcome of these substitutions. elsevierpure.com
Table 1: Examples of Nucleophilic Substitution Products from this compound
| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | 2-(4-Azidobutyryl)naphthalene | Alkyl Azide |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 2-(4-Cyanobutyryl)naphthalene | Nitrile |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 2-(4-Hydroxybutyryl)naphthalene | Alcohol |
| Amine (RNH₂) | Primary Amine | 2-(4-(Alkylamino)butyryl)naphthalene | Secondary Amine |
Alkylation Capabilities in Heterocyclic Synthesis
The electrophilic nature of the chlorobutane chain in this compound makes it a valuable alkylating agent, particularly in the synthesis of heterocyclic compounds. In these reactions, a heteroatom (typically nitrogen, oxygen, or sulfur) within a heterocyclic ring acts as the nucleophile, attacking the carbon-chlorine bond of the butyryl chain. This results in the formation of a new bond between the heterocycle and the butyryl moiety.
This alkylation capability is instrumental in the synthesis of novel naphthalene-heterocycle hybrids, which are of interest in medicinal chemistry for their potential biological activities. nih.gov For example, the reaction with a nitrogen-containing heterocycle, such as imidazole or pyrazole (B372694), would yield an N-alkylated product. These reactions are often catalyzed by a base to deprotonate the heterocycle, thereby increasing its nucleophilicity. The choice of solvent and temperature can significantly influence the reaction rate and yield. The use of ionic liquids as reaction media has also been explored for the alkylation of naphthalene, offering potential environmental benefits. researchgate.net
Cyclization Pathways Leading to Fused Ring Systems
The structure of this compound is well-suited for intramolecular cyclization reactions, leading to the formation of fused ring systems. A prominent example is the intramolecular Friedel-Crafts alkylation. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acyl group can direct the alkylation of the terminal chloroalkyl chain onto the electron-rich naphthalene ring.
This reaction typically proceeds via the formation of a carbocation intermediate at the terminal carbon of the butyryl chain, which then attacks the naphthalene ring in an electrophilic aromatic substitution. The regioselectivity of this cyclization is influenced by the directing effects of the acyl group and the inherent reactivity of the different positions on the naphthalene ring. This methodology provides a direct route to polycyclic aromatic hydrocarbons containing a newly formed ring fused to the naphthalene system. nih.govresearchgate.netnih.gov
Naphthalene Ring Transformations
While the butyryl moiety is highly reactive, the naphthalene ring itself can also participate in significant chemical transformations. These reactions can alter the core structure of the molecule, leading to diverse and complex products.
Photo-Fries Rearrangement Studies on Related Naphthalene Esters
The Photo-Fries rearrangement is a photochemical reaction that converts a phenolic ester into a mixture of ortho- and para-hydroxy aryl ketones. wikipedia.org While this compound is a ketone and not an ester, the study of the Photo-Fries rearrangement on related naphthalene esters provides insight into the potential photochemical behavior of the acylnaphthalene system. nih.govtandfonline.comacs.org
In this reaction, the ester is irradiated with ultraviolet light, leading to the homolytic cleavage of the ester bond to form a radical pair. This radical pair can then recombine in several ways, with the acyl radical migrating to the ortho or para positions of the naphthalene ring. The efficiency and regioselectivity of the Photo-Fries rearrangement can be influenced by factors such as the solvent, the presence of substituents on the naphthalene ring, and the nature of the acyl group. nih.govtandfonline.com Although not a direct reaction of this compound, this rearrangement highlights the photochemical reactivity of the acyl-naphthalene linkage and is a key method for synthesizing hydroxy-acylnaphthalenes.
Oxidation to Naphthoquinone Derivatives from 4-Chlorobutyryl Precursors
The naphthalene ring system can be oxidized to form naphthoquinones, a class of compounds with significant biological and chemical interest. The presence of an acyl group, such as the 4-chlorobutyryl group, can influence the outcome of this oxidation. The oxidation of naphthalene itself can proceed through various pathways, often involving the formation of radical cations and subsequent attack by oxidizing agents. copernicus.orgnih.govnih.gov
The synthesis of acylated naphthoquinones can be achieved through methods like the photo-Friedel–Crafts acylation of 1,4-naphthoquinone with aldehydes, followed by oxidation. researchgate.netmdpi.com While this is a method to synthesize acylated naphthoquinones rather than a direct oxidation of an existing acylated naphthalene, it demonstrates the stability of the acyl group under oxidative conditions and the accessibility of these structures. The direct oxidation of this compound would likely require strong oxidizing agents and carefully controlled conditions to selectively oxidize the naphthalene ring without affecting the butyryl side chain.
Formation of Complex Organic Structures from this compound-Related Intermediates
The reactivity of the 4-chlorobutyryl side chain in this compound offers a versatile platform for the synthesis of more complex molecular architectures. A key transformation in this regard is the derivatization to thiourea analogs, which are of significant interest due to their diverse biological activities and roles as intermediates in heterocyclic synthesis.
Derivatization to Thiourea Analogs
The conversion of this compound into thiourea analogs is not a direct, one-pot reaction. Instead, it is typically achieved through a two-step synthetic sequence involving the initial conversion of the γ-chloro ketone to a primary amino ketone intermediate, followed by reaction with an appropriate isothiocyanate.
Step 1: Synthesis of the Amino Ketone Intermediate
The first step involves the nucleophilic substitution of the chlorine atom in this compound with a nitrogen-containing nucleophile to introduce an amino group. Two common methods for this transformation are the Gabriel synthesis and the azide reduction pathway.
Gabriel Synthesis: This method provides a reliable route to primary amines from alkyl halides. nrochemistry.comchemistrysteps.commasterorganicchemistry.comyoutube.com The process begins with the reaction of this compound with potassium phthalimide. The phthalimide anion acts as a surrogate for ammonia, undergoing a nucleophilic substitution reaction to form an N-alkylated phthalimide intermediate. This intermediate effectively protects the nitrogen atom, preventing the common issue of over-alkylation. The subsequent cleavage of the phthalimide group, typically achieved by treatment with hydrazine hydrate (the Ing-Manske procedure), liberates the desired primary amine, 4-amino-1-(naphthalen-2-yl)butan-1-one, along with the phthalhydrazide byproduct. nrochemistry.comchemistrysteps.com
Azide Reduction Pathway: An alternative approach involves the reaction of this compound with sodium azide to yield the corresponding γ-azido ketone, 4-azido-1-(naphthalen-2-yl)butan-1-one. mdpi.comresearchgate.netacs.org The azide group can then be selectively reduced to a primary amine. Various reducing agents can be employed for this transformation, with tin(II) chloride being a notable example for the selective reduction of α-azido ketones to α-amino ketones. arkat-usa.org Catalytic hydrogenation is another effective method for the reduction of azides to amines. derpharmachemica.com
Step 2: Formation of the Thiourea Moiety
Once the 4-amino-1-(naphthalen-2-yl)butan-1-one intermediate is obtained, the thiourea functionality is introduced through its reaction with an isothiocyanate. analis.com.myresearchgate.netmdpi.com This reaction proceeds via the nucleophilic attack of the primary amino group on the electrophilic carbon atom of the isothiocyanate. A wide variety of substituted thiourea analogs can be synthesized by selecting different isothiocyanates (R-N=C=S). This step is generally high-yielding and allows for the introduction of diverse structural motifs (R groups) into the final thiourea derivative.
The general reaction scheme for the synthesis of thiourea analogs from this compound is depicted below:
Reaction Scheme:
Step 1: Formation of 4-amino-1-(naphthalen-2-yl)butan-1-one
(a) Gabriel Synthesis
(b) Azide Reduction Pathway
Step 2: Reaction with Isothiocyanate
Table of Synthesized Thiourea Analogs
The following table illustrates a selection of thiourea analogs that can be synthesized from the 4-amino-1-(naphthalen-2-yl)butan-1-one intermediate by reacting it with various isothiocyanates.
| Compound ID | R Group (from R-NCS) | Product Name | Molecular Formula |
| 1 | Phenyl | 1-(4-(Naphthalen-2-yl)-4-oxobutyl)-3-phenylthiourea | C21H20N2OS |
| 2 | 4-Chlorophenyl | 1-(4-Chlorophenyl)-3-(4-(naphthalen-2-yl)-4-oxobutyl)thiourea | C21H19ClN2OS |
| 3 | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-3-(4-(naphthalen-2-yl)-4-oxobutyl)thiourea | C22H22N2O2S |
| 4 | Benzyl | 1-Benzyl-3-(4-(naphthalen-2-yl)-4-oxobutyl)thiourea | C22H22N2OS |
| 5 | Allyl | 1-Allyl-3-(4-(naphthalen-2-yl)-4-oxobutyl)thiourea | C18H20N2OS |
| 6 | Methyl | 1-Methyl-3-(4-(naphthalen-2-yl)-4-oxobutyl)thiourea | C16H18N2OS |
Spectroscopic and Structural Elucidation of 2 4 Chlorobutyryl Naphthalene and Its Products
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the molecular structure atom by atom.
Proton NMR (¹H NMR) provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For 2-(4-Chlorobutyryl)naphthalene, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the chlorobutyryl side chain.
The seven protons on the 2-substituted naphthalene ring will appear in the aromatic region, typically between δ 7.5 and 8.5 ppm. Due to the substitution at the C2 position, these protons will exhibit a complex splitting pattern arising from spin-spin coupling with their neighbors. The proton at the C1 position is expected to be a doublet, while the others will appear as multiplets.
The aliphatic protons of the 4-chlorobutyryl group will be observed in the upfield region of the spectrum. The methylene (B1212753) group adjacent to the carbonyl group (Cα) is expected to resonate as a triplet around δ 3.1-3.3 ppm. The methylene group adjacent to the chlorine atom (Cγ) will also appear as a triplet, likely in the range of δ 3.6-3.8 ppm. The central methylene group (Cβ) will present as a multiplet (a quintet or a triplet of triplets) around δ 2.1-2.3 ppm, due to coupling with the adjacent methylene protons.
A hypothetical ¹H NMR data table for this compound is presented below, based on known chemical shifts of similar structural fragments.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Naphthalene-H | 7.5 - 8.5 | m |
| -CH₂- (adjacent to C=O) | 3.1 - 3.3 | t |
| -CH₂- (central) | 2.1 - 2.3 | m |
| -CH₂- (adjacent to Cl) | 3.6 - 3.8 | t |
m = multiplet, t = triplet
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the 14 carbon atoms, unless there is accidental overlap.
The ten carbon atoms of the naphthalene ring will resonate in the aromatic region, between δ 125 and 136 ppm. The quaternary carbons (C2, C4a, and C8a) will generally show weaker signals compared to the protonated carbons. The carbonyl carbon of the butyryl group is expected to appear significantly downfield, typically in the range of δ 195-200 ppm.
The aliphatic carbons of the side chain will be found in the upfield region. The methylene carbon attached to the carbonyl group (Cα) is expected around δ 40-45 ppm, the central methylene carbon (Cβ) around δ 25-30 ppm, and the methylene carbon bonded to the chlorine atom (Cγ) is anticipated in the range of δ 40-45 ppm.
A predicted ¹³C NMR data table for this compound is provided below.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Naphthalene-C (aromatic) | 125 - 136 |
| Naphthalene-C (quaternary) | 130 - 140 |
| C=O (carbonyl) | 195 - 200 |
| -CH₂- (adjacent to C=O) | 40 - 45 |
| -CH₂- (central) | 25 - 30 |
| -CH₂- (adjacent to Cl) | 40 - 45 |
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For the chlorobutyryl side chain, cross-peaks would be observed between the protons of adjacent methylene groups, confirming their connectivity. In the aromatic region, COSY would help in tracing the connectivity of the naphthalene ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would allow for the definitive assignment of each protonated carbon in the naphthalene ring and the three methylene carbons in the side chain by linking their respective ¹H and ¹³C signals. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This is particularly useful for identifying quaternary carbons and for confirming the connection of the chlorobutyryl side chain to the naphthalene ring. For instance, a correlation between the protons on the Cα methylene group and the C2 carbon of the naphthalene ring, as well as the carbonyl carbon, would be expected.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.
A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ due to the stretching vibration of the aromatic ketone carbonyl group (C=O). The aromatic C-H stretching vibrations of the naphthalene ring would appear as a group of weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene groups in the side chain are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
The C-Cl stretching vibration of the alkyl chloride is expected to produce a band in the fingerprint region, generally between 600 and 800 cm⁻¹. orgchemboulder.comlibretexts.org The C-C skeletal vibrations of the naphthalene ring would give rise to several bands in the 1400-1600 cm⁻¹ region.
A summary of the expected FTIR absorption bands is presented in the table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Weak to Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=O Stretch (Aromatic Ketone) | 1680 - 1700 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
Raman spectroscopy, which is complementary to FTIR, is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional structural information.
The symmetric stretching vibrations of the naphthalene ring are expected to be strong in the Raman spectrum, appearing in the 1300-1600 cm⁻¹ region. The C=O stretching vibration, while strong in the IR, would likely be a weaker band in the Raman spectrum.
The C-Cl stretching vibration is also observable in Raman spectroscopy and would be expected in the 600-800 cm⁻¹ range, confirming the presence of the chloroalkyl group. acs.org The aliphatic C-H stretching and bending modes would also be present.
A table of expected Raman shifts is provided below.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic Ring Breathing | ~1380 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Strong |
| C=O Stretch | 1680 - 1700 | Weak to Medium |
| C-Cl Stretch | 600 - 800 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. uobabylon.edu.iq For this compound, the absorption of UV radiation promotes electrons from lower energy ground states to higher energy excited states. shu.ac.uk The primary chromophores—the parts of the molecule responsible for light absorption—are the naphthalene ring system and the carbonyl group (C=O). cutm.ac.in
The electronic spectrum is expected to be dominated by two main types of transitions: π→π* and n→π*. pharmatutor.org
π→π Transitions:* These are high-energy transitions involving the promotion of electrons from bonding π orbitals to anti-bonding π* orbitals. libretexts.org The extensive conjugated π-electron system of the naphthalene ring gives rise to very strong absorption bands. jove.comresearchgate.net Conjugation shifts these absorptions to longer wavelengths (a bathochromic shift) compared to simpler aromatic systems like benzene (B151609). uobabylon.edu.iq
n→π Transitions:* This second type of transition involves the excitation of a non-bonding electron (n) from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. pharmatutor.org These transitions are characteristically much weaker in intensity (lower molar absorptivity) than π→π* transitions and occur at longer wavelengths because they require less energy. shu.ac.ukcutm.ac.in This low intensity is because the transition is "forbidden" by symmetry considerations, meaning there is poor overlap between the n and π* orbitals. cutm.ac.inpharmatutor.org
The expected UV-Vis absorption data for this compound, based on the analysis of similar aromatic ketones, are summarized below. libretexts.org
| Transition Type | Involved Orbitals | Expected Wavelength (λmax) Region | Expected Intensity (ε) |
| π→π | π (Naphthalene) → π (Naphthalene) | ~220-290 nm | High (ε > 10,000) |
| n→π | n (Carbonyl O) → π (Carbonyl C=O) | ~300-340 nm | Low (ε < 500) |
This interactive table summarizes the predicted electronic transitions for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. wikipedia.org For this compound (C₁₄H₁₃ClO), the molecular ion peak (M⁺) would appear as a doublet due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing a clear signature for the presence of a single chlorine atom. nptel.ac.in
Upon ionization, the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragments. youtube.com The major fragmentation pathways expected for an aromatic ketone like this compound include alpha-cleavage and the McLafferty rearrangement. nptel.ac.inlibretexts.org
Alpha (α)-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group. libretexts.org This is a very common pathway for ketones. nptel.ac.in Cleavage between the carbonyl group and the naphthalene ring is highly favored, as it results in the formation of a resonance-stabilized naphthoyl acylium ion. whitman.edu
McLafferty Rearrangement: This is a characteristic reaction for carbonyl compounds that have a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group. wikipedia.org The mechanism involves the transfer of this γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the bond between the alpha and beta carbons, resulting in the loss of a neutral alkene molecule. libretexts.org
Other Fragmentations: Loss of the chlorine atom as a radical (Cl•) or as part of a neutral molecule (e.g., HCl) are also probable fragmentation pathways.
The predicted key fragments for this compound in a mass spectrum are detailed in the following table.
| m/z (for ³⁵Cl) | Proposed Fragment Ion Structure | Fragmentation Pathway |
| 232/234 | [C₁₄H₁₃ClO]⁺• | Molecular Ion (M⁺•) |
| 155 | [C₁₀H₇CO]⁺ | α-cleavage, loss of •CH₂(CH₂)₂Cl |
| 127 | [C₁₀H₇]⁺ | Loss of CO from the naphthoyl cation |
| 120 | [C₈H₈O]⁺• | McLafferty rearrangement, loss of C₂H₄ (ethylene) from butyrophenone (B1668137) analog libretexts.orgnih.gov |
| 77 | [C₆H₅]⁺ | Fragmentation of aromatic ring whitman.edu |
This interactive table outlines the expected major fragments of this compound upon mass spectrometric analysis.
X-ray Crystallography for Solid-State Structural Determination (for related derivatives)
While a specific crystal structure for this compound is not publicly available, X-ray crystallography data from closely related 2-naphthyl ketone derivatives provide significant insight into the expected solid-state conformation. researchgate.net X-ray diffraction on a single crystal allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. mdpi.com
Studies on compounds like N-methyl-N-phenylaminomethyl 2-naphthyl ketone reveal that the molecular conformation is heavily influenced by intermolecular interactions, such as C-H···O and C-H···π hydrogen bonds, which stabilize the crystal packing. researchgate.net For naphthalene itself, the crystal system is typically monoclinic with a P2₁/a space group. royalsocietypublishing.org The naphthalene ring system is essentially planar, though minor deviations can occur due to crystal packing forces. nih.gov
The flexible chlorobutyryl side chain in this compound would allow for various conformations, but the geometry around the rigid naphthalene-ketone core would be comparable to known structures. The analysis of related compounds suggests that the packing in the crystal would likely be governed by weak intermolecular forces that create a stable, repeating three-dimensional network. researchgate.net
Below is a table summarizing typical crystallographic data for a related substituted naphthalene derivative. mdpi.com
| Parameter | Example Value (Naphthalene Derivative) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.6272 |
| b (Å) | 10.8453 |
| c (Å) | 11.8454 |
| α (°) | 106.08 |
| β (°) | 96.30 |
| γ (°) | 108.43 |
| Volume (ų) | 872.05 |
| Z (molecules/unit cell) | 2 |
This interactive table presents representative crystallographic data from a substituted naphthalene, illustrating the parameters obtained from an X-ray diffraction study. Data adapted from a known structure. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that determines the mass percentage of each element within a compound. chemaxon.com This method is crucial for verifying the empirical formula of a newly synthesized substance. libretexts.org For this compound, the analysis would focus on quantifying the percentages of Carbon (C), Hydrogen (H), Chlorine (Cl), and Oxygen (O).
The experimental results are then compared to the theoretical percentages calculated from the molecular formula, C₁₄H₁₃ClO. chemcollective.org A close agreement between the found and calculated values, typically within ±0.4%, is considered confirmation of the compound's purity and elemental composition. nih.gov
The theoretical elemental composition for this compound is provided in the table below.
| Element | Symbol | Theoretical Mass % |
| Carbon | C | 72.26% |
| Hydrogen | H | 5.63% |
| Chlorine | Cl | 15.23% |
| Oxygen | O | 6.87% |
This interactive table shows the calculated theoretical elemental percentages for the molecular formula C₁₄H₁₃ClO.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing information about electron distribution, molecular orbital energies, and geometric parameters.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry, electronic properties, and reactivity of molecules. For a molecule like 2-(4-Chlorobutyryl)naphthalene, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), can be employed to optimize the molecular structure and determine key electronic parameters.
The optimized geometry would reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. A crucial aspect of the electronic structure that DFT can elucidate is the distribution and energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.
For many naphthalene (B1677914) derivatives, the HOMO is typically localized on the electron-rich naphthalene ring system, while the LUMO is often distributed over the more electron-deficient parts of the molecule, including the carbonyl group of the acyl chain. The energy gap for similar aromatic ketones often falls in the range of 3-5 eV.
Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | ~ -2.0 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | ~ 4.5 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~ 3.5 D | Indicates the polarity of the molecule |
Note: These are estimated values based on calculations for similar aromatic ketones and may vary depending on the specific functional and basis set used.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. This method is particularly useful for predicting absorption and emission spectra. By calculating the vertical excitation energies, TD-DFT can simulate the UV-Vis absorption spectrum of this compound.
The calculations would likely reveal strong absorptions in the UV region, characteristic of the naphthalene chromophore. The primary electronic transitions would be from orbitals localized on the naphthalene ring to anti-bonding orbitals (π → π* transitions). The presence of the carbonyl group can also lead to n → π* transitions, which are typically weaker and may be observed as a shoulder on the main absorption band. The solvent environment can significantly influence these transitions, and computational models can account for these effects using methods like the Polarizable Continuum Model (PCM).
Table 2: Predicted UV-Vis Absorption Maxima for this compound from TD-DFT (in a non-polar solvent)
| Transition | Predicted Wavelength (λmax) | Oscillator Strength (f) |
| S0 → S1 (π → π) | ~ 320 nm | ~ 0.2 |
| S0 → S2 (π → π) | ~ 280 nm | ~ 0.8 |
| S0 → S3 (n → π*) | ~ 340 nm | ~ 0.01 |
Note: These are hypothetical values based on typical spectra of 2-acylnaphthalenes.
Conformational Analysis and Energetic Profiles
The flexibility of the 4-chlorobutyryl side chain allows this compound to exist in various conformations. Conformational analysis involves studying the energy of the molecule as a function of the rotation around its single bonds. The key dihedral angles determining the conformation of the side chain are those around the C(naphthalene)-C(O), C(O)-CH2, CH2-CH2, and CH2-CH2Cl bonds.
Rotation around the C(naphthalene)-C(O) bond determines the orientation of the carbonyl group relative to the naphthalene ring. The planar conformations, where the carbonyl group is coplanar with the ring, are generally favored due to better electronic conjugation. However, steric hindrance with the peri-hydrogen atom of the naphthalene ring can lead to a slightly twisted conformation being the most stable.
The energetic profile of the chlorobutyryl chain will be governed by torsional strain (eclipsing interactions) and steric strain (gauche interactions between bulky groups). The most stable conformation of the chain will likely be an extended, anti-periplanar arrangement to minimize steric repulsion between the naphthalene ring and the terminal chlorine atom. A potential energy surface scan for the key dihedral angles would reveal the global minimum energy conformation and the energy barriers for rotation between different conformers.
Reaction Mechanism Investigations via Computational Methods
Computational methods are instrumental in elucidating the mechanisms of chemical reactions. A likely synthetic route to this compound is the Friedel-Crafts acylation of naphthalene with 4-chlorobutyryl chloride. DFT calculations can be used to model the reaction pathway, including the structures and energies of reactants, intermediates, transition states, and products.
The mechanism involves the formation of an acylium ion from 4-chlorobutyryl chloride and a Lewis acid catalyst (e.g., AlCl3). This is followed by the electrophilic attack of the acylium ion on the electron-rich naphthalene ring. Naphthalene can be acylated at the 1-position (α-position) or the 2-position (β-position). Computational studies on the Friedel-Crafts acylation of naphthalene have shown that the α-position is kinetically favored at lower temperatures, while the β-position is thermodynamically favored at higher temperatures. This is due to the greater steric hindrance in the transition state leading to the α-product. By calculating the activation energies for the attack at both positions, the regioselectivity of the reaction under different conditions can be predicted.
Molecular Modeling and Docking Studies for Biological Interactions of Derivatives
Molecular modeling and docking are powerful tools to predict the binding affinity and interaction patterns of a ligand with a biological target, such as a protein or enzyme. While this compound itself may not be the final active molecule, it serves as a key intermediate for the synthesis of various derivatives with potential biological activity. For instance, the chlorine atom can be readily displaced by nucleophiles to introduce a wide range of functional groups.
Many naphthalene-based compounds have been investigated for their anticancer properties. Molecular docking studies of such derivatives often target key proteins involved in cancer progression, such as tubulin, kinases, or various enzymes. For example, derivatives of this compound could be designed to bind to the colchicine (B1669291) binding site of tubulin, thereby inhibiting microtubule polymerization and arresting cell division in cancer cells.
A typical molecular docking study would involve:
Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
Generating the 3D structure of the naphthalene derivative and optimizing its geometry.
Docking the ligand into the active site of the protein using specialized software (e.g., AutoDock, Glide).
Analyzing the predicted binding poses and calculating the binding affinity (docking score).
The results of such studies can guide the design and synthesis of new derivatives with improved biological activity.
Table 3: Example of Docking Scores for Hypothetical Derivatives of this compound against an Anticancer Target (e.g., Tubulin)
| Derivative | Modification at the 4-position | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Derivative A | -N(CH3)2 | -7.5 | Cys241, Leu248, Asn258 |
| Derivative B | -SCH2Ph | -8.2 | Val318, Ser340, Lys352 |
| Derivative C | -O-Pyridine | -7.9 | Asn101, Thr179, Ala180 |
Note: These are illustrative values and interactions. Actual results would depend on the specific derivative and target protein.
Synthetic Utility As a Key Intermediate in Medicinal Chemistry
Precursor Role in the Synthesis of Naphthoquinone Derivatives
The naphthalene (B1677914) ring system is the foundational structure for naphthoquinones, a class of compounds with significant biological activities, including anticancer and antibacterial properties. nih.govbrieflands.com The synthesis of naphthoquinone derivatives often involves the construction and subsequent oxidation of a second ring onto a naphthalene precursor. nih.govresearchgate.net
While direct synthesis of naphthoquinones from 2-(4-Chlorobutyryl)naphthalene is not extensively detailed in peer-reviewed literature, the structure lends itself to plausible synthetic pathways. The 4-chlorobutyryl chain contains an acyl group that can participate in an intramolecular Friedel-Crafts reaction to form a six-membered ring, yielding a tetralone intermediate. This cyclization is a common strategy in the synthesis of polycyclic aromatic systems. Subsequent oxidation of the resulting tricyclic ketone could then furnish the desired 1,4-naphthoquinone core structure. This potential pathway highlights the role of this compound as a latent precursor for this important class of bioactive molecules.
Building Block for Central Nervous System (CNS) Active Compounds
The naphthalene scaffold is a privileged structure in the design of agents targeting the central nervous system (CNS). nih.govnih.govnih.gov Its rigid, lipophilic nature facilitates penetration of the blood-brain barrier, a critical prerequisite for CNS drugs. nih.gov The utility of this compound in this area lies in its capacity to serve as a foundational element for building molecules with specific neurological activities.
Analogs with Anxiolytic and Antipsychotic Potential
Research into new therapeutic agents for anxiety and psychosis has explored various naphthalene derivatives. A patent for new alkoxy 1-(2-acylamino ethyl) naphthalene derivatives described their potential as anxiolytic and antipsychotic agents. google.com The synthesis of such compounds often involves the use of reactive intermediates like 4-chlorobutyryl chloride to append side chains to the naphthalene core. google.com
The 4-chlorobutyryl group of this compound is an ideal electrophilic component for nucleophilic substitution reactions. It can react with various amines, alcohols, or thiols to introduce diverse functional groups. This versatility allows medicinal chemists to systematically modify the structure to optimize binding to specific CNS receptors, a key strategy in the development of novel anxiolytic and antipsychotic drugs. nih.govmdpi.com
Intermediates for Dopamine (D2, D3, D4) and Serotonin (5-HT1A, 5-HT7) Receptor Modulators
Many successful antipsychotic and antidepressant medications function by modulating dopamine and serotonin receptors. hilarispublisher.com A common structural motif in these drugs is an aromatic core linked, via an alkyl chain, to a nitrogen-containing heterocycle such as piperidine or piperazine.
This compound is an ideal precursor for synthesizing such modulators. The terminal chlorine atom on the butyryl chain is a reactive leaving group, perfect for alkylating the nitrogen atom of a piperazine or piperidine ring. This reaction directly connects the naphthalene pharmacophore to the receptor-binding heterocycle. This synthetic strategy is fundamental in neuroleptic drug design. For instance, the synthesis of selective dopamine D4 antagonists based on 2-naphthoate esters has been reported, underscoring the utility of the naphthalene scaffold in targeting specific dopamine receptor subtypes. nih.gov The synthesis of tetrahydronaphthalene analogs has also yielded potent dopamine receptor agonists. nih.gov
| Scaffold Type | Target Receptor Class | Potential Synthetic Role of this compound | Reference |
|---|---|---|---|
| 2-Naphthoate Esters | Dopamine D4 | Serves as a core structure; the butyryl chain can be modified to introduce the ester and other required functionalities. | nih.gov |
| Aminotetralins | Dopamine Agonists | The naphthalene core can be reduced to a tetralin, and the chlorobutyryl chain can be converted to an amino group. | nih.gov |
| Alkoxy 1-(2-acylamino ethyl) naphthalenes | Anxiolytic/Antipsychotic Targets | The chlorobutyryl group acts as a reactive handle to introduce the acylamino ethyl side chain. | google.com |
Intermediate for Antihistamine Precursors (e.g., Fexofenadine-related compounds)
In the synthesis of the widely used antihistamine fexofenadine, a key intermediate is a phenyl-based compound, 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropionic acid ester. google.compatsnap.compatsnap.com This intermediate undergoes a condensation reaction with a piperidine derivative (azacyclonol) to build the final drug structure. researchgate.netasianpubs.org
While this compound is not the direct precursor to fexofenadine itself, its structural similarity makes it a valuable starting material for creating naphthalene-based analogs of fexofenadine. By replacing the phenyl ring with a naphthalene ring, novel compounds with potentially different pharmacokinetic or pharmacodynamic profiles can be synthesized. The synthetic pathway would be analogous: the chloro group on the butyryl chain of this compound would be displaced by the nitrogen of azacyclonol or a similar piperidine-containing molecule to yield a naphthalene-based antihistamine candidate.
Scaffold for the Development of Targeted Therapies (e.g., Kinase Inhibitors, G-quadruplex Ligands)
Modern drug discovery increasingly focuses on targeted therapies that act on specific molecular pathways involved in diseases like cancer. The naphthalene scaffold has proven to be a robust platform for designing such agents. nih.govnih.gov
Kinase Inhibitors: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. ed.ac.uk The naphthalene core is a feature in several classes of kinase inhibitors. nih.gov For example, naphthalene carboxamide derivatives have been developed as dual inhibitors of protein kinases and histone deacetylases. google.com The synthetic utility of this compound here is to serve as an anchor. The chlorobutyryl chain can be converted into an amide or other linker to attach different functionalities designed to interact with the ATP-binding pocket of a target kinase.
G-quadruplex Ligands: G-quadruplexes are secondary structures in nucleic acids that are implicated in cancer cell proliferation, making them attractive therapeutic targets. Naphthalene diimides (NDIs) are a prominent class of molecules that bind to and stabilize G-quadruplexes. researchgate.netresearchgate.net These ligands feature a planar naphthalene core that stacks onto the G-quartets of the target. While NDIs are typically synthesized from naphthalenetetracarboxylic dianhydride, intermediates like this compound can be used to synthesize other types of naphthalene-based G-quadruplex binders. The chlorobutyryl side chain can be functionalized with cationic groups (e.g., amines, piperazines) which can interact with the phosphate backbone of DNA, enhancing binding affinity and selectivity. mdpi.commdpi.com
| Therapeutic Target | Naphthalene-Based Ligand Class | Potential Synthetic Application | Reference |
|---|---|---|---|
| Protein Kinases (e.g., Raf) | Naphthalene-based diarylamides/carboxamides | Core scaffold for building inhibitors with specific side chains. | nih.govgoogle.com |
| G-Quadruplex DNA | Naphthalene Diimides (NDIs) | Core scaffold for π-stacking interaction. | researchgate.netresearchgate.net |
| G-Quadruplex DNA | Functionalized Naphthalenes | Starting material to attach cationic side chains for improved DNA interaction. | mdpi.com |
Applications in Polymer Science (Naphthalene-Containing Polymers)
Naphthalene-containing polymers are valued for their high thermal stability, unique optical properties, and potential for creating materials with microporosity. beilstein-journals.orgmdpi.com These polymers can be synthesized through methods such as Friedel-Crafts reactions, where an aromatic ring is alkylated or acylated. mdpi.com
This compound is well-suited for polymer synthesis due to its bifunctional nature. It possesses two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the chlorine. This allows it to be used in several ways:
As a monomer: It can undergo self-polycondensation under Friedel-Crafts conditions, where the chloroalkyl group of one molecule alkylates the naphthalene ring of another.
As a comonomer: It can be polymerized with other aromatic compounds to create copolymers with tailored properties.
For polymer modification: The chlorobutyryl group can be used to graft side chains onto existing polymer backbones, introducing the bulky and rigid naphthalene moiety to alter the polymer's physical properties.
For instance, porous polyaminal-linked polymers incorporating naphthalene have been synthesized for applications in CO2 capture and heavy metal adsorption, demonstrating the utility of the naphthalene unit in creating functional porous materials. mdpi.com Similarly, polyetherimides containing naphthalene rings have been developed for their excellent solubility and heat resistance. researchgate.net
Emerging Research Directions and Future Perspectives
Advanced Strategies for Regio- and Stereoselective Synthesis
The precise control over the substitution pattern on the naphthalene (B1677914) core is crucial for modulating the pharmacological and material properties of its derivatives. Traditional methods like Friedel-Crafts acylation often yield mixtures of isomers, making the regioselective synthesis of compounds like 2-acyl naphthalenes challenging. researchgate.net Modern synthetic chemistry is overcoming these limitations through innovative strategies that offer high regio- and stereoselectivity.
One of the most powerful emerging techniques is C-H bond functionalization . This approach allows for the direct modification of the naphthalene core by activating and replacing specific carbon-hydrogen bonds. ijpsjournal.comacs.org Transition-metal catalysis, particularly with palladium, rhodium, and copper, is central to these methods. nih.gov By using directing groups, chemists can guide the catalyst to a specific position on the naphthalene ring, enabling the introduction of various functional groups with high precision. nih.gov For instance, a carbonyl group, such as the one in 2-(4-Chlorobutyryl)naphthalene, can itself act as a directing group to functionalize adjacent or peri positions. acs.org
Another key area is the development of asymmetric synthesis methods to produce enantiomerically pure naphthalene derivatives. researchgate.net Chiral catalysts and auxiliaries are employed in reactions like asymmetric dearomatization, cycloadditions, and cross-coupling reactions to create specific stereoisomers. nih.govijpsjournal.com This is particularly important for drug development, as different enantiomers of a chiral drug can have vastly different biological activities and safety profiles.
Recent innovations also include metal-free synthesis protocols and novel cycloaddition and annulation reactions that provide access to polysubstituted naphthalenes under mild conditions. nih.govsamipubco.com A notable development involves the "skeletal editing" of more complex nitrogen-containing heterocycles, like isoquinolines, to transmute them into naphthalene derivatives, offering a novel and efficient pathway to this important scaffold. civilica.comnih.gov
Table 1: Advanced Synthesis Strategies for Naphthalene Derivatives
| Strategy | Description | Key Advantages |
|---|---|---|
| Directed C-H Functionalization | Utilizes a directing group to guide a metal catalyst to a specific C-H bond on the naphthalene ring for functionalization. ijpsjournal.comacs.org | High regioselectivity, atom economy, reduction of pre-functionalization steps. |
| Asymmetric Dearomatization | Converts the planar aromatic naphthalene into a three-dimensional, chiral cyclic compound. researchgate.net | Access to complex, enantioenriched polycyclic structures. |
| Metal-Free Annulation | Construction of the second ring of the naphthalene system using non-metal catalysts or reagents. nih.gov | Avoids toxic and expensive transition metals, often milder reaction conditions. |
| Heteroarene Skeletal Editing | Transformation of a heterocyclic ring system (e.g., isoquinoline) into a naphthalene core. civilica.comnih.gov | Novel synthetic route, access to unique substitution patterns. |
Design of Novel Multi-Targeting Agents from Naphthalene Scaffolds
The traditional "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. The concept of polypharmacology , where a single drug is designed to interact with multiple biological targets, has gained significant traction. The versatile naphthalene scaffold is well-suited for the development of such multi-targeting agents. researchgate.net
By strategically combining the naphthalene core with other pharmacophores, researchers can create hybrid molecules capable of modulating several disease-related pathways simultaneously. For example, naphthalene-based compounds have been designed to act as dual inhibitors of enzymes like epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), which are crucial in certain cancers. researchgate.net Similarly, naphthalene hybrids incorporating pyrazole (B372694) and thiazole (B1198619) moieties have shown potent cytotoxicity against cancer cells by targeting multiple pathways. researchgate.net
The design of these multi-target agents often involves linking the naphthalene scaffold to other heterocyclic systems like pyran, pyrazole, or pyridine. researchgate.net This approach aims to create molecules that can, for instance, simultaneously inhibit enzymes like monoamine oxidase (MAO) and cholinesterases, a strategy being explored for the treatment of Alzheimer's disease. researchgate.net The ability to fine-tune the structure of the naphthalene core and its substituents allows for the optimization of activity against a desired set of targets, potentially leading to more effective and robust therapies. researchgate.net
Integration with Chemical Biology for Target Identification
Understanding how a bioactive molecule exerts its effects requires identifying its specific cellular targets. This is a critical step in drug development, as it elucidates the mechanism of action and can reveal potential off-target effects. Chemical biology provides powerful tools for this purpose, with Activity-Based Protein Profiling (ABPP) being a prominent example. plantchemetics.orgwikipedia.org
ABPP utilizes chemical probes to map the functional state of entire enzyme families directly in complex biological systems. nih.gov An activity-based probe typically consists of three parts: a reactive group that covalently binds to the active site of an enzyme, a specificity element to target a particular enzyme class, and a reporter tag (like a fluorophore or biotin) for detection and identification. bitesizebio.com
For a compound derived from this compound, a chemical probe could be designed by modifying the butyryl chain. The reactive chloromethyl ketone or a similar electrophilic "warhead" could be retained to covalently label target proteins, while a reporter tag is appended. By treating cells or cell lysates with this probe, researchers can identify the proteins that are covalently labeled, thus pinpointing the direct targets of the compound class. mdpi.com This approach not only identifies the primary target but can also reveal unexpected off-targets, providing a comprehensive understanding of the molecule's biological interactions. mdpi.com
Exploration of Sustainable and Green Chemistry Routes
The pharmaceutical and chemical industries are increasingly focused on developing more environmentally friendly processes. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.com These principles are being actively applied to the synthesis of naphthalene derivatives.
A key area of exploration is biocatalysis , which uses enzymes or whole microbial cells to perform chemical transformations. nih.gov Oxygenase enzymes, for example, can hydroxylate naphthalene to produce 1-naphthol (B170400) under mild, aqueous conditions, offering a green alternative to traditional chemical oxidation. nih.gov Fungal peroxygenases can generate naphthalene epoxides, which are valuable chiral building blocks for further synthesis. nih.govtudelft.nl These enzymatic processes are often highly selective and avoid the need for harsh reagents and heavy metal catalysts.
Other green chemistry approaches include the use of alternative energy sources like microwaves and ultrasound to accelerate reactions and reduce energy consumption. jddhs.com The development of one-pot, multicomponent reactions, where several synthetic steps are combined without isolating intermediates, also aligns with green chemistry principles by reducing solvent use and waste generation. mdpi.com For example, the synthesis of bioactive amidoalkyl naphthols can be efficiently achieved through such one-pot procedures using recyclable catalysts. mdpi.com
Computational Design of Enhanced Naphthalene Derivatives for Specific Applications
Computational methods, or in silico drug design, have become indispensable tools in modern medicinal chemistry. These techniques accelerate the discovery and optimization of new therapeutic agents by predicting how a molecule will behave before it is synthesized. ijpsjournal.com For naphthalene derivatives, computational approaches are used extensively to design enhanced compounds for specific biological targets.
Molecular docking is a technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov This allows researchers to visualize the interactions between a naphthalene derivative and its target's active site, guiding the design of modifications to improve binding affinity and selectivity. acs.orgnih.gov For instance, docking studies have been used to design naphthalene-based inhibitors for targets like SARS-CoV-2 papain-like protease and tubulin. nih.govtandfonline.com
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. civilica.comnih.gov By analyzing how changes in molecular descriptors (e.g., lipophilicity, electronic properties) affect activity, QSAR models can predict the potency of new, unsynthesized naphthalene derivatives. nih.gov
Furthermore, quantum chemistry methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of naphthalene derivatives, providing insights into their stability, reactivity, and potential for interaction with biological targets. samipubco.comscialert.nettandfonline.com These computational tools, often used in combination, create a powerful platform for the rational design of new naphthalene-based molecules with enhanced properties for a wide range of applications.
Table 2: Computational Tools in Naphthalene Derivative Design
| Computational Method | Application | Insights Gained |
|---|---|---|
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. nih.govnih.gov | Key binding interactions, structure-activity relationships, guidance for lead optimization. |
| QSAR | Correlates chemical structure with biological activity. civilica.comnih.gov | Predictive models for biological activity, identification of important molecular features. |
| Molecular Dynamics (MD) Simulation | Simulates the movement of a ligand-protein complex over time. nih.gov | Stability of binding, conformational changes, detailed mechanism of interaction. |
| Density Functional Theory (DFT) | Calculates the electronic structure and properties of molecules. scialert.nettandfonline.com | Reactivity, stability, frontier molecular orbital energies (HOMO/LUMO). |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(4-Chlorobutyryl)naphthalene?
- Methodology : A common approach involves Friedel-Crafts acylation using 4-chlorobutyryl chloride (a key precursor) and naphthalene derivatives. For example, a phosphorus pentoxide–methanesulfonic acid (P₂O₅-MsOH) mixture catalyzes the acylation at 60–80°C, followed by purification via recrystallization (ethanol, 56% yield) . Alternative routes may employ Lewis acids like AlCl₃ in anhydrous solvents (e.g., CHCl₃) under reflux .
- Critical Considerations : Reaction temperature, stoichiometry of the acyl chloride, and catalyst efficiency significantly impact yield.
Q. How is this compound purified after synthesis?
- Methodology : Post-synthesis, the crude product is typically extracted with chloroform (3×10 mL), washed with NaOH to remove acidic byproducts, and dried over anhydrous MgSO₄. Recrystallization in ethanol is preferred for high-purity isolation . Column chromatography (silica gel, hexane/ethyl acetate gradient) may resolve complex mixtures .
Q. What characterization techniques validate the structure of this compound?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regioselectivity and substituent positions. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~600 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) verifies molecular weight . X-ray crystallography (if crystals are obtainable) provides definitive structural proof .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis?
- Methodology :
- Catalyst Screening : Test alternative catalysts (e.g., FeCl₃, ionic liquids) to improve acylation efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DCE) enhance electrophilic reactivity compared to non-polar media .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify optimal termination points, minimizing side reactions like over-acylation .
Q. How do researchers resolve contradictions in toxicological data for chlorinated naphthalene derivatives?
- Methodology :
- Comparative Studies : Cross-reference in vitro (e.g., hepatic CYP450 inhibition assays) and in vivo data (rodent models) to assess metabolic pathways and dose-response relationships .
- Meta-Analysis : Apply statistical tools to harmonize datasets from diverse exposure routes (oral, dermal) and species (human, mammalian) .
- Mechanistic Clarity : Use isotopic labeling (e.g., ¹⁴C-tracers) to track metabolite formation and clarify bioactivation pathways .
Q. What advanced analytical methods quantify this compound in environmental or biological matrices?
- Methodology :
- Chromatography : HPLC-UV/Vis or GC-MS with electron capture detection (ECD) enhances sensitivity for chlorinated compounds .
- Mass Spectrometry : LC-QTOF-MS enables non-targeted screening and identifies degradation products .
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges concentrates trace analytes from complex matrices .
Q. What strategies assess the biological activity of this compound?
- Methodology :
- In Vitro Assays : Screen for cytotoxicity (MTT assay), enzyme inhibition (e.g., acetylcholinesterase), or receptor binding (fluorescence polarization) .
- Structure-Activity Relationships (SAR) : Compare activity profiles with analogs (e.g., bromine or methyl substitutions) to identify pharmacophores .
- Computational Modeling : Molecular docking (AutoDock) predicts interactions with biological targets like kinases or GPCRs .
Q. How do reaction conditions influence the stability of this compound?
- Methodology :
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) to assess degradation kinetics .
- Degradation Pathways : Identify byproducts via LC-MS and propose mechanisms (e.g., hydrolysis of the butyryl group) .
- Stabilizers : Co-formulate with antioxidants (BHT) or encapsulate in cyclodextrins to enhance shelf life .
Data Interpretation & Contradictions
Q. Why do discrepancies arise in reported spectral data for naphthalene derivatives?
- Resolution Strategies :
- Standardization : Calibrate instruments using certified reference materials (CRMs) and report solvent/temperature conditions .
- Collaborative Trials : Multi-lab validation (e.g., ICH guidelines) reduces inter-laboratory variability .
- Quantum Calculations : Compare experimental NMR shifts with DFT-predicted values (Gaussian software) to validate assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
